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Compound of Interest

Compound Name: Antitubercular agent-18

Cat. No.: B12407326

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant
global health threat, necessitating the discovery and development of novel therapeutic agents.
"Antitubercular agent-18," a promising compound identified as a (4-methoxyphenyl)-1H-
tetrazol-5-amine regioisomer, has demonstrated notable and selective activity against various
strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive
overview of the synthesis, biological evaluation, and structure-activity relationships of
"Antitubercular agent-18" and its analogs, based on seminal research in the field. The
information presented herein is intended for researchers, scientists, and drug development
professionals engaged in the pursuit of new antitubercular therapies.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro antitubercular
activity and cytotoxicity of "Antitubercular agent-18" (compound 9a) and its analogs.

Table 1: In Vitro Antitubercular Activity (MIC, ug/mL) of (4-methoxyphenyl)-1H-tetrazol-5-amine
Analogs
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M. M. M. _
Compound tuberculosis tuberculosis tuberculosis tuberculosis
H37Rv Spec. 192 Spec. 210 Spec. 800
(MDR)
la >128 >128 >128 >128
1b >128 >128 >128 >128
2a 64 64 32 128
2b 128 128 64 >128
3a 64 64 32 128
3b 128 128 64 >128
4a 32 32 16 64
4b 64 64 32 128
5a 8 8 4 16
5b 16 16 8 32
6a 8 8 4 16
6b 16 16 8 32
7a 4 4 2 8
b 8 8 4 16
8a 2 2 1 4
8b 4 4 2 8
9a 2 2 1 4
9b 4 4 2 8
Isoniazid 0.25 0.25 >32 0.25
Rifampicin 0.5 0.5 >32 0.5
Ethambutol 2 2 >32 2
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Streptomycin 4 4 >32 4

MDR: Multidrug-resistant

Table 2: Cytotoxicity (ICso, uM) of Selected Analogs

V79 (Normal Lung HaCaT (Human
Compound . .
Fibroblasts) Keratinocytes)
8a 1154 +5.8 120.1 6.1
9a 103.3£5.2 1255+6.3

Experimental Protocols

1. Synthesis of (4-methoxyphenyl)-1H-tetrazol-5-amine Analogs (1a-9b)

The synthesis of the target tetrazole derivatives is a two-step process involving the preparation
of thiourea precursors followed by cyclization.

Step 1: Synthesis of 1-Aryl-3-(4-methoxyphenyl)thiourea Precursors (1-9)

o Reagents: 4-methoxyphenyl isothiocyanate, appropriate halogen-substituted anilines,
ethanol.

e Procedure: A solution of the corresponding halogen-substituted aniline (1.0 mmol) in ethanol
(10 mL) is added to a solution of 4-methoxyphenyl isothiocyanate (1.0 mmol) in ethanol (10
mL). The reaction mixture is stirred at room temperature for 24 hours. The resulting
precipitate is filtered, washed with cold ethanol, and dried to yield the thiourea precursor.

Step 2: Synthesis of N-(halophenyl)-1-(4-methoxyphenyl)-1H-tetrazol-5-amines (1a-9a and 1b-
9b)

o Reagents: Thiourea precursor (from Step 1), sodium azide, mercury(ll) chloride,
triethylamine, N,N-dimethylformamide (DMF).
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e Procedure: To a solution of the respective thiourea (1.0 mmol) in DMF (10 mL), mercury(ll)
chloride (1.1 mmol) and triethylamine (1.5 mmol) are added. The mixture is stirred at room
temperature for 3 hours. Sodium azide (2.0 mmol) is then added, and the reaction mixture is
stirred at 60 °C for 12 hours. After cooling, the mixture is poured into ice water, and the
resulting precipitate is filtered, washed with water, and purified by column chromatography to
yield the final tetrazole regioisomers.

2. In Vitro Antitubercular Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds was determined
using the twofold serial dilution method in Middlebrook 7H9 broth.

» Bacterial Strains:Mycobacterium tuberculosis H37Rv (ATCC 27294), Spec. 192 (drug-
susceptible clinical isolate), Spec. 210 (multidrug-resistant clinical isolate), and Spec. 800

(clinical isolate).

e Procedure:

o

Bacterial inoculums are prepared to a turbidity equivalent to a 0.5 McFarland standard.
o The compounds are dissolved in DMSO to prepare stock solutions.

o Serial twofold dilutions of the compounds are prepared in 96-well microtiter plates
containing Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-
dextrose-catalase).

o The bacterial suspension is added to each well.
o The plates are incubated at 37 °C for 14-21 days.

o The MIC is defined as the lowest concentration of the compound that completely inhibits
visible growth of the mycobacteria.

3. Cytotoxicity Assay

The cytotoxicity of the most active compounds was evaluated using the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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e Cell Lines: V79 (Chinese hamster lung fibroblasts) and HaCaT (human keratinocytes).
e Procedure:
o Cells are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

o The cells are then treated with various concentrations of the test compounds and
incubated for another 72 hours.

o MTT solution is added to each well, and the plates are incubated for 4 hours.
o The formazan crystals are dissolved in a solubilization buffer.
o The absorbance is measured at 570 nm using a microplate reader.

o The ICso value, the concentration of the compound that inhibits 50% of cell growth, is
calculated from the dose-response curves.

Mandatory Visualization

Step 1: Thiourea Precursor Synthesis

’4-methoxyphenyl isothiocyanate

T ’ 1-Aryl-3-(4-methoxyphenyl)thiourea
Halogen-substituted Aniline

Step 2: Tetrazole Cyclization

1. HgCl2, Et3N, DMF

. 2. NaN3, 60°C, 12h N-(halophenyl)-1-(4-methoxyphenyl)-
Thiourea Precursor ’ 1H-tetrazol-5-amine Regioisomers

Click to download full resolution via product page

Caption: General workflow for the synthesis of antitubercular agent-18 analogs.
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Caption: Experimental workflow for MIC determination.
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Caption: Logical relationship of structure-activity for the antitubercular agents.

Discussion of Structure-Activity Relationship (SAR)

The antitubercular activity of the synthesized (4-methoxyphenyl)-1H-tetrazol-5-amine
derivatives is significantly influenced by the nature and position of the halogen substituent on
the phenyl ring. The following key observations can be made from the data:

» Effect of Halogen: The presence of a halogen atom is crucial for activity. The activity
generally increases in the order of F < ClI < Br. The bromo-substituted analogs, particularly
8a and 9a, exhibited the most potent activity.
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o Effect of Position: The position of the halogen substituent on the phenyl ring plays a critical
role. Generally, substitution at the meta and para positions results in higher activity
compared to the ortho position. For instance, the meta- and para-bromo derivatives (8a and
9a) were significantly more active than the ortho-bromo derivative (7a).

o Regioisomers: The study investigated two series of regioisomers (series a and b). In general,
the a series of regioisomers demonstrated slightly better or comparable activity to the b
series.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for "Antitubercular agent-18" and its analogs has not been
fully elucidated. However, the high selectivity of these compounds against mycobacteria, with
minimal cytotoxicity against mammalian cells, suggests that they may target a specific pathway
or enzyme unique to Mycobacterium tuberculosis. Further studies are required to identify the
molecular target and the signaling pathways affected by this class of compounds. The potent
activity against multidrug-resistant strains suggests a mechanism of action different from that of
conventional first-line antitubercular drugs like isoniazid and rifampicin.

Conclusion

"Antitubercular agent-18" and its halogenated analogs, particularly the bromo-substituted
derivatives, represent a promising new class of selective antitubercular agents. The
straightforward synthesis, potent activity against drug-susceptible and multidrug-resistant
strains of M. tuberculosis, and low cytotoxicity highlight their potential for further development.
Future research should focus on elucidating the mechanism of action, optimizing the lead
compounds for improved pharmacokinetic and pharmacodynamic properties, and evaluating
their efficacy in in vivo models of tuberculosis. The detailed experimental protocols and
structure-activity relationships presented in this guide provide a solid foundation for these
future endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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